![molecular formula C14H22BNO4S B2911543 N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide CAS No. 710348-21-3](/img/structure/B2911543.png)
N-(4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide
Overview
Description
“(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is a chemical compound with the formula C12H17BO2 . It is also known as “苯硼酸频哪醇酯” and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Chemical Reactions Analysis
“4,4,5,5-Tetramethyl-1,3,2-dioxaborolane” is used in various chemical reactions such as hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Physical And Chemical Properties Analysis
“(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene” is an oil-like substance at room temperature . It has a molecular weight of 204.07, a density of 0.99±0.1 g/cm3, a melting point of 27-31°C, a boiling point of 130°C/20mmHg, and a refractive index of 1.49 .Scientific Research Applications
Organic Synthesis
This compound serves as a versatile reagent in organic synthesis, especially in the formation of carbon-carbon bonds. Its stability and reactivity make it ideal for Suzuki-Miyaura cross-coupling reactions , which are widely used to synthesize biaryls, an essential structure in many pharmaceuticals and organic materials .
Drug Discovery
In medicinal chemistry, it’s utilized for the modification of pharmacophores to enhance drug efficacy. The boronic ester group in the compound can be used to introduce biaryl motifs into drug molecules, potentially leading to new treatments for diseases .
Material Science
Researchers employ this compound in the development of organic electronic materials. Its ability to form stable covalent bonds with other aromatic compounds is beneficial in creating organic light-emitting diodes (OLEDs) and other electronic devices .
Catalysis
The compound is also used in catalytic systems. It can act as a ligand for transition metals, facilitating various catalytic processes including asymmetric synthesis, which is crucial for producing enantiomerically pure substances .
Agricultural Chemistry
In the field of agrochemistry, such boronic esters are instrumental in developing new pesticides and herbicides. They can be incorporated into molecules that interact with specific biological targets in pests and weeds .
Polymer Chemistry
It’s applied in polymer chemistry to create novel polymers with unique properties. The boronic ester can be part of a monomer unit that polymerizes to form materials with specific characteristics, such as thermal stability or chemical resistance .
Bioconjugation
This compound finds use in bioconjugation techniques. It can link biomolecules to various surfaces or other molecules, which is valuable in diagnostic assays and targeted drug delivery systems .
Environmental Science
Lastly, it’s utilized in environmental science to detect and quantify boronic acids and their derivatives in environmental samples, which is important for monitoring pollution and studying its effects on ecosystems .
Mechanism of Action
Target of Action
Similar compounds are known to interact with various enzymes and receptors in the body, influencing their function and activity .
Mode of Action
It’s worth noting that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds .
Biochemical Pathways
The compound may be involved in the borylation of the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It may also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .
Result of Action
The compound’s involvement in the formation of carbon-carbon bonds suggests it may play a role in the synthesis of complex organic molecules .
properties
IUPAC Name |
N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BNO4S/c1-10-7-8-11(16-21(6,17)18)9-12(10)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCCUAMVSDTYKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)NS(=O)(=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
710348-21-3 | |
Record name | N-(4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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